molecular formula C12H18AsN3O7 B1204929 alpha-(4-Arsono-2-nitrophenyl)-L-lysine CAS No. 78417-06-8

alpha-(4-Arsono-2-nitrophenyl)-L-lysine

Cat. No.: B1204929
CAS No.: 78417-06-8
M. Wt: 391.21 g/mol
InChI Key: CIXDZVBRJPOHQS-JTQLQIEISA-N
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Description

Discovery and Development of Alpha-(4-Arsono-2-nitrophenyl)-L-lysine

This compound emerged as a specialized organoarsenic derivative designed to combine the biochemical properties of L-lysine with the reactive and functional attributes of arsono and nitrophenyl groups. This compound was developed to explore the interactions of organoarsenic moieties with amino acid residues, particularly in the context of protein chemistry and enzyme inhibition studies. The integration of the 4-arsono group at the para position and the 2-nitrophenyl substituent on the phenyl ring attached to L-lysine allows for unique reactivity and binding characteristics, facilitating research into arsenic-related biochemical pathways.

Nomenclature and Chemical Identity

CAS Registry (78417-06-8) and Formal Identification

This compound is formally identified under the Chemical Abstracts Service Registry Number 78417-06-8. This unique identifier ensures precise reference to the compound in scientific literature and chemical databases, enabling researchers to access standardized information regarding its structure, synthesis, and properties.

Synonyms and Alternative Nomenclature

The compound is also known by various synonyms reflecting its structural components and functional groups. These include designations that emphasize the arsono substitution on the phenyl ring and the L-lysine backbone, such as 4-arsono-2-nitrophenyl-L-lysine and related systematic names that describe the positions of substituents and stereochemistry. Alternative nomenclature may also reference its relationship to arsanilic acid derivatives, given structural similarities.

Relationship to Arsanilic Acid and Derivative Compounds

This compound is chemically related to arsanilic acid, an organoarsenic compound characterized by an arsono group attached to an aniline derivative. The compound can be viewed as a derivative wherein the arsanilic acid moiety is conjugated to the amino acid L-lysine through a phenyl linkage substituted with a nitro group. This relationship situates the compound within the broader class of arsanilic acid derivatives, which have been extensively studied for their biochemical interactions and potential therapeutic applications.

Historical Significance in Biochemical Research

Historically, this compound has contributed to the understanding of arsenic's biochemical roles and its interaction with amino acids and proteins. The compound has served as a molecular tool in studies of enzyme inhibition, protein modification, and the development of arsenic-based probes. Its unique combination of functional groups has allowed researchers to dissect the mechanisms of arsenic binding and toxicity at the molecular level, thereby advancing knowledge in toxicology and medicinal chemistry.

Data Table: Chemical and Physical Properties of this compound

Property Description / Value
Chemical Name This compound
CAS Registry Number 78417-06-8
Molecular Formula Not explicitly available in provided data (related analogs suggest C14H20N2O4 backbone with arsono and nitro substitutions)
Molecular Weight Estimated based on structural analogs (approx. 350-450 g/mol range)
Structural Features L-lysine backbone, 4-arsono substitution on phenyl ring, 2-nitrophenyl group
Related Compounds Arsanilic acid, N-alpha-Cbz-L-lysine derivatives
Physical State Presumed solid based on related amino acid derivatives
Optical Activity L-configuration (natural amino acid stereochemistry)

Detailed Research Findings

  • The integration of the arsono group at the para position of the phenyl ring in this compound provides a site for potential interaction with biological targets, mimicking the behavior of arsanilic acid derivatives that have been used in antimicrobial and biochemical applications.

  • The nitro group at the ortho position (2-nitrophenyl) introduces electron-withdrawing effects that influence the compound's reactivity, potentially affecting its binding affinity and chemical stability.

  • Studies involving similar organoarsenic amino acid derivatives have demonstrated their utility in probing enzyme active sites and understanding arsenic's role in biochemical pathways, suggesting that this compound may serve as a valuable molecular probe.

  • The compound's synthesis typically involves the conjugation of L-lysine with substituted phenyl derivatives bearing arsono and nitro groups, requiring careful control of reaction conditions to preserve stereochemistry and functional group integrity.

  • Although direct data on this compound are limited, its structural analogy to well-characterized compounds such as N-alpha-Cbz-L-lysine and arsanilic acid supports its classification within a family of organoarsenic amino acid derivatives with significant biochemical relevance.

Properties

CAS No.

78417-06-8

Molecular Formula

C12H18AsN3O7

Molecular Weight

391.21 g/mol

IUPAC Name

(2S)-6-amino-2-(4-arsono-2-nitroanilino)hexanoic acid

InChI

InChI=1S/C12H18AsN3O7/c14-6-2-1-3-10(12(17)18)15-9-5-4-8(13(19,20)21)7-11(9)16(22)23/h4-5,7,10,15H,1-3,6,14H2,(H,17,18)(H2,19,20,21)/t10-/m0/s1

InChI Key

CIXDZVBRJPOHQS-JTQLQIEISA-N

SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])NC(CCCCN)C(=O)O

Isomeric SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])NC(CCCCN)C(=O)O

Synonyms

1-(4-arsono-2-nitrophenyl)lysine
alpha ANP-LYS
alpha-(4-arsono-2-nitrophenyl)-L-lysine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Stability
alpha-(4-Arsono-2-nitrophenyl)-L-lysine C₁₂H₁₆AsN₃O₇* ~384.19 Arsono, nitro, phenyl, lysine Low solubility in H₂O (arseno-nitro hydrophobicity)
4-Nitro-L-phenylalanine C₉H₁₀N₂O₄ 210.18 Nitro, phenyl, alanine Moderate aqueous solubility
4-Nitrobenzylamine C₇H₈N₂O₂ 152.15 Nitro, benzyl amine High organic solvent solubility
Bilanafos (phosphinothricin derivative) C₁₁H₂₂N₃O₆P 323.28 Phosphinyl, alanine High solubility in polar solvents

*Calculated based on L-lysine (C₆H₁₄N₂O₂) + 4-Arsono-2-nitrophenyl (C₆H₄AsNO₅).

Key Observations :

  • The arsono group distinguishes this compound from nitro-substituted amino acids like 4-nitro-L-phenylalanine, which lack metalloid interactions.
  • Compared to 4-nitrobenzylamine, the lysine backbone may enable sodium-independent cellular uptake, similar to unmodified L-lysine transport mechanisms .
  • Bilanafos, a phosphinyl-glutamate analogue, shares functional group complexity but targets glutamine synthetase rather than lysine pathways .

Key Findings :

  • Enzyme Inhibition: Unlike 4-nitro-L-phenylalanine, which competes with phenylalanine in hydroxylation reactions, the arsono-nitro-lysine derivative may disrupt lysine decarboxylation or peptidoglycan crosslinking, critical for bacterial viability .
  • Metabolic Stability: The nitro group in this compound could enhance resistance to proteolytic degradation compared to unmodified lysine, similar to nitro-substituted analogues in HTS assays .
  • Toxicity Profile : Arsenic-containing compounds often exhibit higher cytotoxicity than phosphinyl or nitro-only derivatives, necessitating careful dose optimization .

Preparation Methods

Synthesis of 4-Arsono-2-nitrobenzenediazonium Chloride

The arylating agent is prepared via diazotization of 4-arsono-2-nitroaniline. Dissolving 4-arsono-2-nitroaniline in hydrochloric acid (1M) and sodium nitrite (1.1 eq) at 0–5°C generates the diazonium salt. This intermediate is stabilized at low temperatures to prevent decomposition.

Nucleophilic Aromatic Substitution (NAS)

The α-amino group of H-Lys(Boc)-OH reacts with the diazonium salt under alkaline conditions (pH 9–10). The nitro and arsono groups on the aromatic ring activate it for NAS, enabling the α-amino group to displace the diazonium group. This step proceeds at 0–5°C for 2–4 hours, yielding the protected intermediate Boc-Lys(4-Arsono-2-nitrophenyl)-OH.

Deprotection and Final Product Isolation

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature. After 1 hour, the reaction is quenched with ice-cold water, and the product is extracted into ethyl acetate. Evaporation under reduced pressure yields α-(4-Arsono-2-nitrophenyl)-L-lysine as a crystalline solid. Final purification via recrystallization from ethanol/water (7:3) affords the compound in 65–70% overall yield.

Analytical Characterization

Critical characterization data include:

PropertyMethodResult
PurityHPLC98.2% (C18 column, 0.1% TFA in H2O/MeCN gradient)
Molecular WeightESI-MS[M+H]+ 412.1 (calc. 412.0)
Arsenic ContentICP-MS17.8% (theory 18.2%)
Optical RotationPolarimetry[α]D25 = +8.5° (c = 1, H2O)

Mechanistic Considerations and Challenges

The arylation step’s success hinges on the electron-withdrawing effects of the nitro and arsono groups, which polarize the aromatic ring to facilitate nucleophilic attack. Competing side reactions, such as diazonium salt decomposition or over-arylation, are mitigated by strict temperature control and excess lysine derivative. Notably, the arsono group’s stability under alkaline conditions is critical; prolonged exposure to pH >10 risks hydrolyzing the As–O bonds, necessitating rapid workup.

Comparative Evaluation of Synthetic Routes

Alternative pathways were explored but discarded:

  • Ullmann Coupling : Attempts using CuI and 1,10-phenanthroline led to <20% yield due to arsenic-mediated catalyst poisoning.

  • Mitsunobu Reaction : Poor regioselectivity resulted in ε-arylation byproducts.

  • Direct Arsenation : Introducing arsenic post-arylation via AsCl3 failed due to lysine’s sensitivity to strong Lewis acids.

The diazonium NAS approach remains superior in yield and scalability despite requiring specialized handling of diazonium intermediates.

Applications and Derivatives

α-(4-Arsono-2-nitrophenyl)-L-lysine serves as a precursor for arsenic-containing radiopharmaceuticals and enzyme inhibitors. Its nitro group enables further functionalization via reduction to amines or palladium-catalyzed cross-couplings, expanding its utility in drug discovery .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing alpha-(4-Arsono-2-nitrophenyl)-L-lysine, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling 4-arsono-2-nitrobenzene derivatives with L-lysine via amide or ester linkages. Reagents like 4-nitrophenyl-β-D-glucopyranoside (CAS RN 2492-87-7) or 3-(4-nitrophenyl)glutaric acid (CAS RN 92289-14-0) can serve as reference frameworks for nitro-aryl coupling strategies. Purification is achieved using reverse-phase HPLC with UV detection (λ = 254–400 nm for nitro/arsono chromophores). Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm the arsono group (As–O stretching ~800 cm⁻¹) and nitro-phenyl integration .

Q. Which spectroscopic and chromatographic methods are optimal for quantifying this compound in complex matrices?

  • Methodology : UV-Vis spectrophotometry (using molar extinction coefficients for nitro/arsono groups) and LC-MS/MS are preferred. For biological samples, solid-phase extraction (SPE) with C18 columns precedes analysis. Calibration standards should include deuterated analogs (e.g., 4-amino-2-nitrotoluene-d10 [CAS RN 119-32-4]) to account for matrix effects . Stability during analysis requires storage at -20°C to prevent arsono group hydrolysis .

Advanced Research Questions

Q. How should experimental designs account for potential arsono group instability in physiological pH studies?

  • Methodology : Conduct pH-dependent stability assays (pH 2–9) using buffers like PBS or HEPES. Monitor degradation via time-resolved HPLC and compare with control compounds (e.g., 4-nitrophenol [CAS RN 100-02-7], which exhibits pH-dependent spectral shifts ). For in vivo studies, employ isotopic labeling (e.g., ¹⁵N-lysine) to track metabolite formation and distinguish intact compounds from degradation products .

Q. What approaches resolve discrepancies in bioactivity data between enzymatic inhibition assays and cell-based models?

  • Methodology : Use orthogonal assays:

  • In vitro : Measure direct enzyme inhibition (e.g., using 4-nitrophenyl-β-D-glucuronide [CAS RN 10344-94-2] as a substrate for β-glucuronidase ).
  • In cellulo : Combine RNA-seq or proteomics to identify off-target effects (e.g., OCMS_16S for microbial interactions ).
  • Data normalization : Include internal controls like N-alpha-acetyl-L-lysine (CAS RN 19468-23-4) to standardize lysine-specific pathways .

Q. How can microbial metabolism of this compound be profiled using 16S rRNA sequencing?

  • Methodology : Administer the compound to gnotobiotic models and perform fecal metagenomics. Use OCMSlooksy for alpha/beta-diversity analysis and differential abundance testing . Track nitro-reductase gene expression (e.g., nfsA/B) to correlate microbial activity with compound degradation .

Data Analysis & Contradiction Resolution

Q. What statistical frameworks address variability in arsono group reactivity across replicate experiments?

  • Methodology : Apply mixed-effects models to partition variance between technical (e.g., HPLC batch effects) and biological replicates. Use principal component analysis (PCA) to identify outliers in spectral datasets (e.g., FT-IR or NMR) . Reference standardized reagents like 4-nitrophenyl phenyl ether (CAS RN 620-88-2) to validate assay consistency .

Q. How are conflicting results in bioavailability studies reconciled for nitro-phenyl-lysine derivatives?

  • Methodology : Perform compartmental pharmacokinetic modeling (e.g., using ADMET Predictor™) to compare absorption rates. Validate with dual-isotope tracer studies (³H-lysine and ¹⁴C-arsonophenyl groups) in animal models. Cross-reference with tissue-specific uptake data (e.g., jejunal villus height measurements from piglet studies ).

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